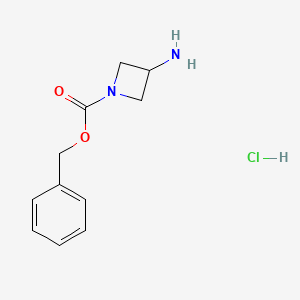

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality Benzyl 3-aminoazetidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-aminoazetidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMHHJPWIBFPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662455 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203295-44-6 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide on the Core Chemical Properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, my focus is on the intersection of novel chemical tools and their practical application in solving complex therapeutic challenges. The azetidine ring, a four-membered saturated heterocycle, represents a paradigm of "strategic constraint" in molecular design. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic linkers, enabling chemists to project substituents into specific vectors of chemical space with greater precision. This conformational rigidity can significantly enhance binding affinity to biological targets and improve metabolic stability.

Among the repertoire of functionalized azetidines, Benzyl 3-aminoazetidine-1-carboxylate hydrochloride has emerged as a cornerstone building block. Its utility is rooted in its bifunctional nature: a nucleophilic primary amine poised for diverse synthetic elaborations and a stable, yet readily cleavable, benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. This guide provides an in-depth exploration of this reagent, moving beyond catalog data to explain the causality behind its synthesis, reactivity, and application, thereby empowering researchers to leverage its full potential.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is non-negotiable for its effective and safe implementation in any synthetic workflow. The hydrochloride salt form of this compound is deliberate, enhancing its crystallinity, shelf-life, and ease of handling compared to the free base.

Key Chemical and Physical Data

The following table summarizes the essential quantitative data for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 1203295-44-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 242.70 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | N/A (General Supplier Data) |

| Solubility | Soluble in polar solvents, particularly water. | [2] |

| Synonyms | 3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride | [1][3] |

Spectroscopic Signature for Quality Control

Spectroscopic analysis provides an unassailable confirmation of a reagent's identity and purity. For a self-validating workflow, every batch of this starting material should be verified against established spectral data.

-

¹H NMR (Proton NMR): The proton spectrum is the most informative tool for routine structural confirmation. Key diagnostic signals include the benzylic protons (CH₂) of the Cbz group, the aromatic protons of the phenyl ring, and the characteristic multiplets of the azetidine ring protons. The integration of these signals must correspond to the proton count in the structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is critical for confirming the molecular mass. In positive ion mode, the expected peak would correspond to the free base cation [M+H]⁺ at m/z 221.11.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect to observe characteristic stretching frequencies for the N-H bonds of the primary ammonium salt, the C=O of the carbamate (~1700 cm⁻¹), and C-O bonds.

Synthesis, Reactivity, and Strategic Application

The true value of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is realized in its application. Its structure is intentionally designed for sequential, controlled reactivity.

A Logic-Driven Synthetic Approach

The synthesis of this building block is a multi-step process that exemplifies the principles of protecting group chemistry and regioselective transformations. While several routes exist, a common conceptual pathway is illustrated below. The choice of the Cbz group is critical; it is robust enough to withstand many reaction conditions used to functionalize the 3-position amine, yet it can be selectively removed via catalytic hydrogenation without affecting most other functional groups.

Caption: Conceptual workflow for the synthesis of Benzyl 3-aminoazetidine-1-carboxylate HCl.

The Reactive Hub: The 3-Amino Group

The primary amine at the C3 position is the molecule's principal point of diversification. It serves as a potent nucleophile, enabling a wide array of bond-forming reactions crucial for drug development.

Caption: Major reaction pathways for the diversification of the azetidine building block.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and clear analytical endpoints to ensure reproducibility and success.

Protocol 1: Standard Amide Coupling (EDC/HOBt)

This protocol details the formation of an amide bond, a ubiquitous linkage in pharmaceutical compounds. The use of coupling agents like EDC is often preferred over acyl chlorides for sensitive substrates.

Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Benzyl 3-aminoazetidine-1-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir for 20 minutes at room temperature. This step is critical to neutralize the hydrochloride salt and generate the free, nucleophilic amine in situ.

-

Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM. Stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Transfer the activated ester solution to the amine solution via cannula.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is complete upon the disappearance of the limiting reagent.

-

Work-up: Dilute the mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Final Validation: Purify the crude residue by flash column chromatography on silica gel. Confirm the structure and purity of the final product via ¹H NMR and Mass Spectrometry.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenation

This procedure removes the Cbz protecting group to reveal the azetidine ring nitrogen, preparing the molecule for further functionalization at that site.

Methodology:

-

Setup: Dissolve the Cbz-protected azetidine substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Inerting: Sparge the solution with N₂ or Ar for 10-15 minutes to remove dissolved oxygen, which can poison the catalyst.

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol%) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator for larger scales). Evacuate the flask and backfill with H₂ three times to ensure a hydrogen atmosphere.

-

Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor by TLC or LC-MS. A successful reaction is indicated by the complete consumption of the starting material, which is UV-active due to the benzyl group, and the appearance of the UV-inactive product.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad thoroughly with the reaction solvent.

-

Final Validation: Concentrate the filtrate under reduced pressure. The resulting deprotected amine should be confirmed by Mass Spectrometry (verifying the mass loss of the Cbz group) and ¹H NMR (verifying the disappearance of the benzylic and aromatic proton signals).

Safety and Handling

Professional laboratory practice dictates stringent adherence to safety protocols.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory.

-

Handling: Handle the solid material in a well-ventilated fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Toxicity: While comprehensive toxicological data is limited, related compounds may cause skin and respiratory tract irritation. Assume the compound is harmful if swallowed or inhaled.[4][5]

References

-

Benzyl 3-((tert-butoxycarbonyl)amino)azetidine-1-carboxylate, MySkinRecipes. [Link]

-

Benzyl 3-aminoazetidine-1-carboxylate, PubChem. [Link]

-

Safety Data Sheet, AAPPTec, LLC. [Link]

Sources

- 1. Benzyl 3-aminoazetidine-1-carboxylate hydrochloride [cymitquimica.com]

- 2. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 3. 3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride | 1203295-44-6 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride CAS number

An In-depth Technical Guide to Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS No: 1203295-44-6), a pivotal building block for researchers, chemists, and drug development professionals. Azetidine scaffolds are increasingly sought after in medicinal chemistry for their ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity. This document delves into the core characteristics of this compound, presenting its physicochemical properties, plausible synthetic routes, key applications in drug discovery, and essential safety and handling protocols. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging this versatile chemical entity in advanced research and development programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the design of novel molecular entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Saturated heterocycles have emerged as critical components in this endeavor, acting as bioisosteric replacements for more traditional, often planar, aromatic rings. Among these, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—offers a unique combination of conformational rigidity and three-dimensional character.[1]

The incorporation of an azetidine moiety can significantly influence a molecule's properties by:

-

Improving Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to enhanced solubility compared to carbocyclic analogs.

-

Enhancing Metabolic Stability: The strained four-membered ring can alter metabolic pathways, often blocking sites of metabolism and increasing the half-life of a drug candidate.

-

Providing Novel Exit Vectors: The defined geometry of the azetidine ring provides precise vectors for substituent placement, allowing for fine-tuning of binding interactions with biological targets.

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a bifunctional building block of particular interest. It features a primary amino group, which serves as a key nucleophilic handle for further chemical elaboration, and a carbobenzyloxy (Cbz) protected ring nitrogen. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a highly practical and versatile reagent in synthetic workflows.[1]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1203295-44-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2][3] |

| Molecular Weight | 242.70 g/mol | [1][2] |

| IUPAC Name | Benzyl 3-aminoazetidine-1-carboxylate hydrochloride | [2] |

| Synonyms | 3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride | [2][3] |

| InChI Key | XUMHHJPWIBFPJM-UHFFFAOYSA-N | [2][3] |

| Physical Form | Typically a solid at room temperature | |

| Solubility | Enhanced solubility in polar solvents, such as water, due to its salt form. | [1] |

Synthesis and Manufacturing Considerations

The synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride involves a multi-step process that requires careful control of protecting group chemistry and reaction conditions. A plausible and commonly referenced pathway begins with a commercially available precursor, such as 3-hydroxyazetidine hydrochloride.

The strategic choice of the Cbz (benzyloxycarbonyl) group for protecting the azetidine nitrogen is critical. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, a clean and efficient deprotection method that is orthogonal to many other protecting groups, such as the Boc group.[4]

Plausible Synthetic Workflow

A representative synthesis can be conceptualized as a three-stage process starting from 3-hydroxyazetidine.

Caption: Plausible synthetic pathway for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, generalized procedure based on established chemical transformations for similar substrates.[5]

Stage 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 equiv) in a mixed solvent system (e.g., THF/water), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) at room temperature.

-

Stir the mixture for 30 minutes to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 equiv) dropwise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the organic solvent (THF) under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the N-protected intermediate, which can be purified by column chromatography.[5]

Stage 2: Conversion to Benzyl 3-aminoazetidine-1-carboxylate

-

Mesylation: Dissolve the alcohol from Stage 1 (1.0 equiv) in a chlorinated solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Azide Displacement: The crude mesylate is then dissolved in a polar aprotic solvent like DMF, and sodium azide (NaN₃, 3.0 equiv) is added. The reaction is heated (e.g., to 80 °C) and monitored until the displacement is complete.

-

Reduction: The resulting azide intermediate is reduced to the primary amine. A common method is Staudinger reduction (triphenylphosphine followed by water) or, more cleanly, catalytic hydrogenation (H₂, Pd/C) in a solvent like methanol or ethanol.

Stage 3: Hydrochloride Salt Formation

-

Dissolve the purified free base amine from Stage 2 in a dry, aprotic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether, 1.1 equiv) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

The utility of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride stems from its bifunctional nature, which allows for its incorporation into complex molecules through sequential, controlled reactions.

Caption: Utility as a bifunctional scaffold in chemical synthesis.

-

Peptidomimetics and Scaffolds: The primary amine can be acylated with amino acids or other carboxylic acids, while the Cbz-protected nitrogen provides an orthogonal handle for later modification. This makes it an ideal building block for constructing peptidomimetics where the azetidine ring replaces a native amino acid or introduces a conformational constraint.[4]

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid structure with defined chemical vectors, it serves as an excellent fragment for FBDD campaigns. Hits containing this moiety can be readily optimized by elaborating at either the primary amine or the ring nitrogen position.

-

Kinase Inhibitors and GPCR Ligands: The rigid azetidine core is frequently found in inhibitors of various enzyme classes, including kinases, where it can orient substituents to effectively probe deep pockets within the ATP-binding site.

Analytical and Spectroscopic Characterization

To ensure the identity, purity, and quality of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride, a standard battery of analytical techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the benzyl group (aromatic protons typically ~7.3 ppm and the CH₂ protons ~5.1 ppm), as well as diastereotopic protons of the azetidine ring (multiplets typically in the 3.5-4.5 ppm range). The proton on the C3 carbon adjacent to the amino group would also appear in this region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the carbamate (~155-160 ppm), carbons of the phenyl ring (~127-136 ppm), the benzylic CH₂ carbon (~67 ppm), and the carbons of the azetidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion for the free base (C₁₁H₁₄N₂O₂) at an m/z corresponding to [M+H]⁺.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be visible for the N-H stretches of the ammonium salt (broad, ~2500-3000 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹), and C-H stretches.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography, typically using a reverse-phase column (e.g., C18) with a UV detector, is used to determine the purity of the compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. While a specific Safety Data Sheet (SDS) for this exact salt is not publicly detailed, information can be extrapolated from related structures and general laboratory best practices.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wash hands thoroughly after handling.

-

Potential Hazards: The free base form is listed with GHS hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7] Similar precautions should be taken for the hydrochloride salt.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] The hydrochloride salt is generally more stable and less hygroscopic than the corresponding free base.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a high-value, versatile chemical intermediate that empowers medicinal chemists to introduce the desirable azetidine scaffold into next-generation therapeutics. Its well-defined structure, bifunctional nature, and enhanced handling properties as a hydrochloride salt make it an indispensable tool. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for unlocking its full potential in the laboratory and accelerating the drug discovery process.

References

- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl.

-

PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Benzyl 3-((tert-butoxycarbonyl)amino)azetidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 2. Benzyl 3-aminoazetidine-1-carboxylate hydrochloride [cymitquimica.com]

- 3. Benzyl 3-aminoazetidine-1-carboxylate hydrochloride [cymitquimica.com]

- 4. Benzyl 3-((tert-butoxycarbonyl)amino)azetidine-1-carboxylate [myskinrecipes.com]

- 5. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-aminoazetidine-1-carboxylate hydrochloride: A Cornerstone for Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental chemical properties, underscore the strategic importance of the azetidine motif in drug design, and outline the general principles for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics.

Core Molecular Attributes

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a small, yet structurally significant molecule, prized for its utility as a versatile scaffold in the synthesis of more complex pharmaceutical agents.

Chemical Identity and Properties

A precise understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Weight | 242.7020 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| CAS Number | 1203295-44-6 | [1] |

| Synonyms | 3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride, 1-Cbz-3-aminoazetidine hydrochloride | [1][2] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[3] The presence of a primary amine and a benzyl carbamate-protected nitrogen within the strained four-membered ring offers orthogonal handles for chemical modification.

The Azetidine Motif: A Privileged Scaffold in Medicinal Chemistry

The four-membered azetidine ring is not merely a passive linker but an active contributor to the pharmacological profile of a drug candidate. Its incorporation into molecular design is a strategic choice driven by several key advantages.

Physicochemical and Pharmacokinetic Benefits

Azetidines confer a unique set of properties that can significantly enhance the drug-like characteristics of a molecule:

-

Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings, potentially leading to an improved pharmacokinetic profile.

-

Solubility and Polarity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.

-

Three-Dimensionality: The rigid, non-planar structure of the azetidine ring provides a well-defined three-dimensional geometry, which can lead to more specific and higher-affinity interactions with biological targets.

-

Novel Chemical Space: The unique bond angles and electronic distribution of the azetidine ring allow for the exploration of novel chemical space, offering opportunities to develop intellectual property.

The strategic incorporation of the azetidine scaffold has been successfully leveraged in a number of FDA-approved drugs, demonstrating its value in modern drug discovery.

Synthesis and Elucidation of Structure

General Synthetic Strategy

The synthesis would likely involve the formation of the core azetidine ring, followed by the introduction and protection of the amino and carboxylate functionalities. A plausible, though not definitively documented, synthetic workflow is depicted below.

Caption: A generalized synthetic workflow for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

Structural Characterization: A Self-Validating System

The definitive identification and purity assessment of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride would rely on a suite of standard analytical techniques. While specific spectra for this compound are not publicly available, the expected data from these analyses are described below.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the azetidine ring. The chemical shifts and coupling patterns of the azetidine protons would be characteristic of the strained ring system.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information, with signals corresponding to the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.

The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretches of the primary amine hydrochloride, the C=O stretch of the carbamate, and the aromatic C-H and C=C stretches of the benzyl group.

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O₂) at m/z 206.11.

Applications in Drug Discovery and Development

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its bifunctional nature, with a nucleophilic primary amine and a protected secondary amine within the ring, allows for sequential and controlled chemical modifications.

A Gateway to Novel Chemical Entities

This building block is frequently employed in the following areas of medicinal chemistry:

-

Scaffold Decoration: The primary amine provides a convenient point for the attachment of various side chains and pharmacophoric groups through amide bond formation, reductive amination, or other coupling reactions.

-

Peptidomimetics: The rigid azetidine core can be used as a conformational constraint in peptide analogues to improve their metabolic stability and receptor binding affinity.

-

Fragment-Based Drug Discovery: The small, well-defined structure of this compound makes it an attractive fragment for screening against biological targets.

The logical flow of utilizing this building block in a drug discovery program is illustrated in the following diagram.

Caption: The role of the title compound in a typical drug discovery pipeline.

Conclusion

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a fundamentally important building block in modern medicinal chemistry. Its unique structural and physicochemical properties, conferred by the azetidine ring, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. While detailed, publicly available experimental data for its synthesis and characterization are limited, its value as a synthetic intermediate is well-established. This guide has provided a comprehensive overview of its core attributes and strategic applications, intended to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

-

PubChem. Benzyl 3-aminoazetidine-1-carboxylate. [Link]

- Google Patents.

- Google Patents.

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

¹H NMR data for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

An In-Depth Technical Guide to the ¹H NMR Analysis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Introduction

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a pivotal building block in contemporary medicinal chemistry. Its constrained four-membered azetidine ring offers a unique three-dimensional scaffold, while the primary amine serves as a crucial handle for further synthetic elaboration. The benzyl carbamate (Cbz) group provides robust protection for the ring nitrogen, which is readily removable under standard hydrogenolysis conditions. As with any synthetic intermediate destined for drug development, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. We will delve into the predicted chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. Furthermore, this document outlines a field-proven experimental protocol for data acquisition, addressing the specific challenges posed by hydrochloride salts, and presents a logical workflow for spectral analysis. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR data for this important chemical entity.

Section 1: Predicted ¹H NMR Spectral Data & Interpretation

The structural integrity of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is confirmed by a detailed analysis of its proton NMR spectrum. The molecule's structure, with key proton environments labeled, is shown below.

Due to the presence of the Cbz protecting group and the constrained nature of the azetidine ring, the molecule exhibits distinct and predictable signals. The hydrochloride form significantly influences the chemical shift of protons near the ammonium group. The predicted data, typically acquired in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O), are summarized in the table below.

Predicted ¹H NMR Data Summary

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale & Expert Insights |

| Hf | 7.30 - 7.45 | Multiplet (m) | N/A | 5H | These five protons of the phenyl ring on the benzyl group typically appear as a complex, overlapping multiplet in this region, characteristic of a monosubstituted benzene ring.[1][2] |

| He | ~5.15 | Singlet (s) | N/A | 2H | The two benzylic protons are chemically equivalent under conditions of free rotation and appear as a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.[1][3] In some sterically hindered systems, these protons can become diastereotopic and appear as an AB quartet, but a singlet is expected here.[4] |

| Hc, Hd | 4.20 - 4.40 (Hc)3.95 - 4.15 (Hd) | Multiplet (m) orTriplet of Doublets (td) | J ≈ 8-10 Hz | 2H2H | The four methylene protons on the azetidine ring are diastereotopic. The two protons syn to the amino group (Hd) are expected to be more shielded than the two protons anti to it (Hc). They will appear as complex multiplets due to coupling with each other (geminal coupling) and with the Hb proton (vicinal coupling).[5] |

| Hb | 4.05 - 4.25 | Multiplet (m) orQuintet | J ≈ 7-9 Hz | 1H | This methine proton is coupled to the four adjacent methylene protons (Hc and Hd) on the azetidine ring, resulting in a complex multiplet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent ammonium group and the ring nitrogen. |

| Ha | 8.40 - 8.80 | Broad Singlet (br s) | N/A | 3H | In a non-exchanging solvent like DMSO-d₆, the three protons of the ammonium group (-NH₃⁺) appear as a broad singlet at a very downfield position. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. In D₂O, these protons will exchange with deuterium, and the signal will disappear. |

Section 2: Experimental Protocol for High-Quality Data Acquisition

Acquiring a high-resolution ¹H NMR spectrum for a hydrochloride salt requires careful sample preparation to avoid common issues like poor solubility and line broadening.[6] The following protocol is a self-validating system designed for optimal results.

Step-by-Step Methodology

-

Material & Solvent Selection:

-

Analyte: Use 5-10 mg of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.[7]

-

Solvent: Select a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it solubilizes most hydrochloride salts and allows for the observation of exchangeable N-H protons. D₂O is another option, which will result in the exchange and disappearance of the -NH₃⁺ signal, simplifying the spectrum. For quantitative purposes where solubility is a challenge, a solution of NaOD in deuterated methanol can be used to neutralize the salt in situ, improving solubility and spectral resolution.[6]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Tubes should be free of scratches and cleaned with a suitable solvent (e.g., acetone) and dried thoroughly to prevent contamination.[8]

-

-

Sample Preparation:

-

Weigh the sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]

-

Vortex the sample for 1-2 minutes to ensure complete dissolution. Gentle warming can be applied if necessary, but check for thermal stability.

-

Crucial Step - Filtration: It is imperative to remove any particulate matter, which can degrade spectral resolution.[9] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. The final sample should be completely transparent.

-

-

Spectrometer Setup & Acquisition:

-

Instrument: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds.

-

Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

-

-

Data Processing: Apply Fourier transform, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Section 3: Workflow for Structural Verification

The logical process from sample to validated structure is critical for ensuring data integrity in a research and development setting. The following diagram illustrates this workflow.

References

-

Quantitative ¹H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

-

¹H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. [Link]

-

¹H NMR: Intermediate Level, Spectrum 8. University of Wisconsin-Madison. [Link]

-

NMR Sample Preparation. University of California, San Diego. [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

-

How to make an NMR sample. NMR Service. [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. [Link]

-

NMR Sample Preparation. University of Reading. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Sample Preparation. University College London. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Benzyl 3-aminoazetidine-1-carboxylate. PubChem. [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry. [Link]

Sources

- 1. hil8_sln.html [ursula.chem.yale.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

A Comprehensive Guide to the ¹³C NMR Spectrum of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights to aid in its structural elucidation and characterization.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a key building block in medicinal chemistry, featuring a strained azetidine ring, a carbamate protecting group, and a basic amino functionality. The precise characterization of its carbon framework is paramount for ensuring its identity, purity, and suitability for downstream applications. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the unambiguous assignment of each carbon atom, providing critical insights into the molecular structure.

The greater range of chemical shifts in ¹³C NMR compared to ¹H NMR (typically 0-220 ppm vs. 0-12 ppm) minimizes signal overlap, making it a powerful tool for analyzing complex molecules.[1][2] While ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), modern NMR techniques, such as proton decoupling, enhance sensitivity and simplify spectra.[3]

Predicted ¹³C NMR Spectrum: A Theoretical Framework

A thorough understanding of the expected ¹³C NMR spectrum begins with a theoretical prediction of the chemical shifts for each carbon atom in Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. This prediction is based on the additive effects of various functional groups and the known chemical shift ranges for similar structural motifs.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride with carbon numbering for ¹³C NMR assignment.

Predicted Chemical Shift Assignments:

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from established chemical shift ranges for azetidines, benzyl carbamates, and the influence of protonation on adjacent carbons.[4][5][6][7][8][9]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C4 | 50 - 55 | Methylene carbons of the azetidine ring, adjacent to the carbamate nitrogen. |

| C3 | 35 - 40 | Methine carbon of the azetidine ring, adjacent to the protonated amino group, causing a downfield shift. |

| C5 (C=O) | 155 - 160 | Carbonyl carbon of the carbamate group. |

| C6 (CH₂) | 65 - 70 | Methylene carbon of the benzyl group, attached to the carbamate oxygen. |

| C7 (ipso) | 135 - 140 | Quaternary aromatic carbon of the benzyl group, attached to the CH₂ group. |

| C8, C12 (ortho) | 128 - 130 | Aromatic methine carbons ortho to the CH₂ group. |

| C9, C11 (meta) | 128 - 130 | Aromatic methine carbons meta to the CH₂ group. |

| C10 (para) | 127 - 129 | Aromatic methine carbon para to the CH₂ group. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters.

Workflow for ¹³C NMR Spectrum Acquisition:

Caption: A step-by-step workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Detailed Methodology:

-

Sample Preparation:

-

Weigh approximately 50 mg of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. A higher concentration is generally preferred for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[10][11][12]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices.[13][14][15][16] The choice of solvent can influence the chemical shifts.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][17]

-

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary, or a relaxation agent can be added.[1][18][19]

-

Number of Scans (NS): This will depend on the sample concentration and can range from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired free induction decay (FID) is processed by applying a Fourier transform.

-

The resulting spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Advanced Spectral Interpretation: Unambiguous Signal Assignment

For a definitive assignment of each carbon signal, advanced NMR experiments are invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon).[20][21][22][23][24]

-

DEPT-135: Shows CH₃ and CH signals as positive peaks, and CH₂ signals as negative (inverted) peaks. Quaternary carbons are not observed.

-

DEPT-90: Only shows CH signals.

-

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing unambiguous one-bond C-H connectivity.[3][25][26]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[25][26][27][28][29]

-

By combining the information from the standard ¹³C NMR spectrum with data from DEPT, HSQC, and HMBC experiments, a complete and confident assignment of all carbon resonances in Benzyl 3-aminoazetidine-1-carboxylate hydrochloride can be achieved.

Conclusion

The ¹³C NMR spectrum is a powerful and essential tool for the structural characterization of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. A thorough understanding of the predicted chemical shifts, coupled with a robust experimental protocol and the application of advanced NMR techniques, enables the unambiguous assignment of each carbon atom. This detailed analysis provides the necessary foundation for confirming the identity and purity of this important synthetic building block, ensuring its quality for applications in research and drug development.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.

- National Institutes of Health. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.

- Fiveable. (n.d.). DEPT-135 Definition.

- Columbia University. (n.d.). DEPT | NMR Core Facility.

- University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Chemistry LibreTexts. (2022, January 6). 3.17.3: HMBC and HMQC Spectra.

- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).

- University of Ottawa. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?.

- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.

- ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters.

- BenchChem. (2025). Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.

- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).

- University of California, Riverside. (n.d.). NMR sample preparation.

- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- Biointerface Research in Applied Chemistry. (2021, October 20). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies.

- ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

- University of Cambridge. (n.d.). NMR Sample Preparation.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- PubChem. (n.d.). Benzyl carbamate | C8H9NO2 | CID 12136.

- Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.

- University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research.

- Supporting Information. (n.d.). H Amination.

- ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF.

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 13C NMR spectrum.

- YouTube. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR.

- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of... | Download Scientific Diagram.

- SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (2015). a guide to 13c nmr chemical shift values.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- CASPRE. (n.d.). 13C NMR Predictor.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. compoundchem.com [compoundchem.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. labinsights.nl [labinsights.nl]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 20. fiveable.me [fiveable.me]

- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 22. web.uvic.ca [web.uvic.ca]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. m.youtube.com [m.youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess this crucial physicochemical property. We delve into the structural attributes of the target compound, outline the theoretical underpinnings of solubility, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This guide is structured to not only present information but to build expertise, ensuring that experimental choices are understood and that the generated data is robust and reliable.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary determinant of a compound's ultimate success.[1][2] Poor solubility can lead to a cascade of issues, including unpredictable in vitro results, diminished bioavailability, and difficulties in formulation, ultimately increasing development costs and timelines.[3][4]

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a molecule of interest in medicinal chemistry, featuring a four-membered azetidine ring, a benzyl carbamate protecting group, and a primary amine.[5] The presence of the hydrochloride salt form is intended to enhance its aqueous solubility.[5] However, a thorough understanding of its solubility profile across a range of organic solvents is indispensable for various stages of development, from synthetic workup and purification to the preparation of stock solutions for biological screening and formulation studies. This guide provides the necessary tools to comprehensively evaluate this critical parameter.

Physicochemical Properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

A foundational understanding of the molecule's inherent properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅ClN₂O₂ | [6] |

| Molecular Weight | 242.7020 g/mol | [6] |

| Structure | Azetidine ring with a benzyl carbamate and a 3-amino group, as a hydrochloride salt. | [5] |

| Polarity | The molecule possesses both polar (amine hydrochloride, carbamate) and non-polar (benzyl group) regions, suggesting a varied solubility profile. | Inferred |

| Hydrogen Bonding | The presence of N-H and C=O groups allows for both hydrogen bond donation and acceptance, influencing interactions with protic solvents. | Inferred |

| Salt Form | As a hydrochloride salt, it is expected to have enhanced solubility in polar, protic solvents compared to its free base form.[5] | [5] |

The amphipathic nature of this molecule—possessing both hydrophilic and lipophilic characteristics—suggests that its solubility will be highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[2][7]

-

Kinetic Solubility: This is a measure of the concentration of a compound when a precipitate first forms from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][3][8] It's a high-throughput screening method valuable in early drug discovery for quickly flagging compounds with potential solubility issues.[2][9]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid material.[3][7] This measurement is more time-consuming but provides a more accurate and relevant value for lead optimization and formulation development.[4][9]

The choice between these assays depends on the stage of drug development and the specific question being addressed. Early-stage discovery often relies on kinetic solubility for its speed, while later stages demand the precision of thermodynamic solubility.[2]

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for rapid screening in various solvents. It relies on detecting the formation of a precipitate by measuring light scattering.[1]

Expertise & Rationale: The core principle is that a dissolved compound will not scatter light, while a precipitated solid will. By preparing serial dilutions from a concentrated DMSO stock, we can pinpoint the concentration at which precipitation occurs.[1][9] DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.[2]

Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution.

-

Addition to Solvent Plate: Transfer 2 µL from each well of the source plate to a corresponding 96-well plate containing 198 µL of the desired organic solvent. This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Equilibration: Shake the plate at room temperature (e.g., 25°C) for 2 hours, protected from light to prevent potential photodegradation.

-

Analysis: Measure the turbidity of each well using a nephelometer.

-

Data Interpretation: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the solvent-only control.[4]

Trustworthiness: The inclusion of a solvent-only control in each plate is critical for establishing a baseline for non-scattered light. Running the experiment in triplicate ensures the reproducibility of the results.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Organic Solvent | Solvent Class | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| Methanol | Alcohol (Protic) | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | Alcohol (Protic) | 25 | [Experimental Data] | [Experimental Data] |

| Isopropanol | Alcohol (Protic) | 25 | [Experimental Data] | [Experimental Data] |

| Dichloromethane | Chlorinated | 25 | [Experimental Data] | [Experimental Data] |

| Chloroform | Chlorinated | 25 | [Experimental Data] | [Experimental Data] |

| Diethyl Ether | Ether | 25 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran | Ether | 25 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | Ester | 25 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Nitrile | 25 | [Experimental Data] | [Experimental Data] |

| Toluene | Hydrocarbon | 25 | [Experimental Data] | [Experimental Data] |

| Hexane | Hydrocarbon | 25 | [Experimental Data] | [Experimental Data] |

Interpretation: The results should be analyzed in the context of the solvent's properties. For instance, higher solubility in protic solvents like methanol and ethanol would be expected due to the hydrochloride salt and hydrogen bonding capabilities of the compound. Conversely, lower solubility would be anticipated in non-polar hydrocarbon solvents like hexane.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride. By combining an understanding of the compound's physicochemical properties with rigorous, well-rationalized experimental protocols, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical tool for guiding synthetic strategies, enabling robust biological screening, and laying the groundwork for successful formulation development, ultimately accelerating the journey of a promising compound toward clinical application.

References

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

BioDuro. ADME Solubility Assay. [Link]

-

PubChem. Benzyl 3-aminoazetidine-1-carboxylate. [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 6. Benzyl 3-aminoazetidine-1-carboxylate hydrochloride [cymitquimica.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Assessing the Stability of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride Under Acidic Conditions: A Mechanistic and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

Azetidine-containing compounds are pivotal building blocks in modern medicinal chemistry, prized for their ability to impart desirable physicochemical properties and unique three-dimensional structures to drug candidates.[1] However, the inherent ring strain of the four-membered azetidine heterocycle presents specific stability challenges, particularly susceptibility to degradation under acidic conditions.[2][3] This technical guide provides a comprehensive analysis of the stability of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride, a common synthetic intermediate. We will explore the primary degradation pathways under acidic stress, grounded in mechanistic principles, and provide a detailed, field-proven protocol for conducting a forced degradation study. This document is intended for researchers, chemists, and drug development professionals seeking to understand and mitigate stability risks associated with this critical molecular scaffold.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged motif" in drug design. Its incorporation can lead to improved metabolic stability, aqueous solubility, and ligand efficiency.[1] The constrained nature of the ring provides a rigid scaffold that can orient substituents in precise vectors, enhancing binding affinity to biological targets.[1] Despite these advantages, the ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five- or six-membered counterparts, such as pyrrolidines.[2] This reactivity is most pronounced under acidic conditions, where protonation of the ring nitrogen can trigger ring-opening reactions.[4][5]

The subject of this guide, Benzyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS: 1203295-44-6), combines the azetidine core with two other key features: a primary amine at the 3-position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen.[6][7] Understanding the interplay of these functional groups is critical to predicting and controlling the molecule's stability during synthesis, purification, formulation, and storage.

Theoretical Degradation Pathways Under Acidic Conditions

When exposed to an acidic environment (e.g., aqueous HCl), Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is susceptible to two primary degradation mechanisms. The presence of the hydrochloride salt ensures the primary amine is protonated, but the more critical acidic liability involves the azetidine ring nitrogen and the benzyl carbamate group.

Pathway A: Acid-Catalyzed Azetidine Ring Opening

This is often the most significant stability concern for azetidine-containing molecules.[1] The mechanism is initiated by the protonation of the azetidine ring nitrogen, which significantly increases the electrophilicity of the adjacent ring carbons. This "activation" renders the C-N bonds susceptible to nucleophilic attack by species present in the medium, such as water or the chloride counter-ion.[8][9]

-

Initiation: Protonation of the azetidine nitrogen forms a highly strained azetidinium ion.

-

Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks one of the ring carbons (C2 or C4).

-

Ring Cleavage: The C-N bond breaks, relieving the ring strain and forming a 3-aminopropanol derivative.

Pathway B: Acid-Catalyzed Hydrolysis of the Benzyl Carbamate (Cbz) Group

The benzyl carbamate group is a common amine protecting group, valued for its stability to many reagents.[10][11] While its primary removal method is catalytic hydrogenation, it can also undergo hydrolysis under strong acidic or basic conditions.[11][12] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon.

-

Initiation: Protonation of the carbamate's carbonyl oxygen.

-

Nucleophilic Attack: Water attacks the activated carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond to release benzyl alcohol and a carbamic acid intermediate, which subsequently decarboxylates to yield the unprotected 3-aminoazetidine.

The following diagram illustrates these two potential degradation routes.

Experimental Design: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13][14] The following protocol outlines a systematic approach to assess the stability of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride in acidic conditions.

Objective

The primary objective is to quantify the rate of degradation of the parent compound and identify the major degradation products formed when subjected to acidic stress at a controlled temperature. A target degradation of 5-20% is generally considered ideal for method validation purposes.[14][15]

Materials and Equipment

-

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl), certified solution or standardized

-

Sodium Hydroxide (NaOH), for neutralization

-

Class A volumetric flasks and pipettes

-

HPLC system with UV or PDA detector[16]

-

LC-MS system for peak identification (recommended)

-

Calibrated pH meter

-

Controlled temperature bath or oven

Experimental Workflow Diagram

The following workflow provides a high-level overview of the forced degradation process.

Step-by-Step Protocol

1. Preparation of Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the Stock Solution . Causality Note: Using a co-solvent like acetonitrile is necessary if the compound has limited aqueous solubility, a common trait for Cbz-protected intermediates.[17]

2. Preparation of Stressed Sample:

-

Pipette 5.0 mL of the Stock Solution into a 10 mL volumetric flask.

-

Add 5.0 mL of 0.2 M HCl. This results in a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

-

Stopper the flask, mix well, and immediately place it in a pre-heated 60°C water bath. Causality Note: Elevated temperature accelerates the degradation process, allowing for the observation of significant degradation within a practical timeframe (hours to days).[13]

3. Preparation of Time Zero (T₀) Control Sample:

-

Pipette 1.0 mL of the freshly prepared stressed sample solution (from step 2) into a vial.

-

Immediately add an equimolar amount of NaOH (e.g., 1.0 mL of 0.1 M NaOH) to neutralize the acid and quench the reaction.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). This sample represents the baseline before any significant degradation has occurred.

4. Time-Point Sampling and Analysis:

-

At predetermined intervals (e.g., 2, 8, and 24 hours), withdraw 1.0 mL aliquots from the stressed sample flask in the water bath.

-

Immediately neutralize each aliquot as described in step 3.

-

Analyze the T₀ and all subsequent time-point samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all potential degradation products.

Data Analysis and Interpretation

The data generated from the HPLC analysis should be compiled to track the stability of the molecule over time.

Quantitative Data Summary

The results can be summarized in a table, allowing for a clear comparison across different time points.

| Time Point (hours) | Parent Peak Area | % Parent Remaining (Assay) | Degradant A Peak Area | % Degradant A | Degradant B Peak Area | % Degradant B | Mass Balance (%) |

| 0 (Control) | 1,500,000 | 100.0 | 0 | 0.0 | 0 | 0.0 | 100.0 |

| 2 | 1,425,000 | 95.0 | 60,000 | 4.0 | 15,000 | 1.0 | 100.0 |

| 8 | 1,275,000 | 85.0 | 195,000 | 13.0 | 30,000 | 2.0 | 100.0 |

| 24 | 975,000 | 65.0 | 450,000 | 30.0 | 75,000 | 5.0 | 100.0 |

Note: This table presents hypothetical data for illustrative purposes. % Area normalization is used, assuming similar response factors for all components. For regulatory filings, relative response factors should be determined and applied.

Interpretation of Results

-

Degradation Rate: The data clearly shows a time-dependent decrease in the parent compound, indicating instability under the stressed conditions.

-

Major Degradants: The profile suggests the formation of at least two degradation products. "Degradant A" is the major species.

-

Mass Balance: A good mass balance (close to 100%) indicates that all major degradation products are accounted for by the analytical method. A poor mass balance might suggest that some degradants are not being detected (e.g., they lack a UV chromophore or are volatile).[15]

-

Peak Identification: To confirm the degradation pathways, the peaks corresponding to "Degradant A" and "Degradant B" should be identified. This is typically achieved by LC-MS analysis to obtain the mass of each species and compare it to the expected masses of the ring-opened product and the de-protected azetidine.

Conclusion and Recommendations

This guide outlines the principal acidic degradation pathways for Benzyl 3-aminoazetidine-1-carboxylate hydrochloride and provides a robust experimental framework for its stability assessment. The inherent strain of the azetidine ring makes it a primary liability, with acid-catalyzed ring-opening being a highly probable degradation route.[4] Concurrently, hydrolysis of the Cbz protecting group represents a second, mechanistically distinct pathway.

For drug development professionals, the key takeaways are:

-

Avoid Low pH: During synthesis, work-up, and formulation, prolonged exposure to strongly acidic conditions should be minimized. If acidic conditions are unavoidable, they should be conducted at lower temperatures to slow degradation kinetics.

-

Develop a Stability-Indicating Method: The analytical method used for quality control must be proven to separate the active pharmaceutical ingredient (API) from all potential degradation products. The forced degradation study described herein is the cornerstone of developing such a method.

-

Characterize Degradants: Any significant degradation product observed during stability studies must be identified and characterized. This is a critical regulatory expectation to ensure the safety of the final drug product.[14]

By combining a theoretical understanding of the molecule's chemical liabilities with rigorous experimental evaluation, scientists can effectively manage the stability challenges posed by the azetidine scaffold and ensure the development of safe and robust drug products.

References

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Baron, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-